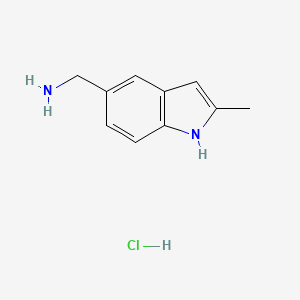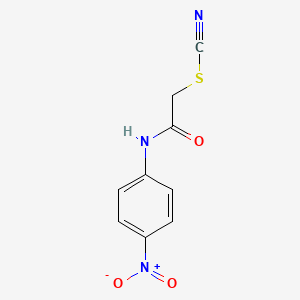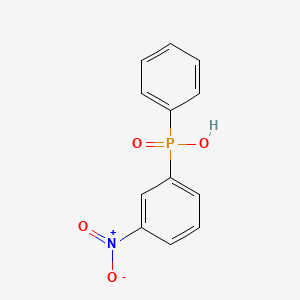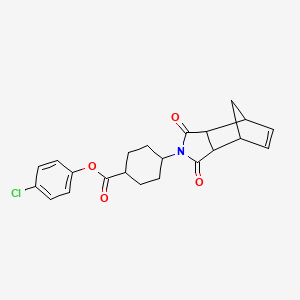
(2-methyl-1H-indol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1H-indol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-indol-5-yl)methanamine hydrochloride typically involves the reaction of 2-methylindole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is obtained through a series of purification steps, including filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-indol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(2-Methyl-1H-indol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methyl-1H-indol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with similar chemical properties.
N-Methyltryptamine: A compound with a similar structure but different functional groups.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde functional group.
Uniqueness
(2-Methyl-1H-indol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2-methyl-1H-indol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-4-9-5-8(6-11)2-3-10(9)12-7;/h2-5,12H,6,11H2,1H3;1H |
InChI Key |
VPFXIVLSSWAXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12474368.png)
![2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12474381.png)
![N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12474386.png)




![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide](/img/structure/B12474396.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474417.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B12474432.png)
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate](/img/structure/B12474437.png)


